molecular formula C10H9BrN2O2 B1422223 Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate CAS No. 885276-59-5

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1422223
CAS No.: 885276-59-5
M. Wt: 269.09 g/mol
InChI Key: IMZDSBVUTOUBSJ-UHFFFAOYSA-N
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Description

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate (CAS 885276-59-5 and alternatively reported as 138891-58-4 ) is a high-purity brominated heteroaromatic ester of significant value in medicinal chemistry and materials science research. With the molecular formula C 10 H 9 BrN 2 O 2 and a molecular weight of 269.10 g/mol , it serves as a versatile synthetic intermediate. The presence of the bromine atom at the 1-position of the imidazo[1,5-a]pyridine scaffold makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space around this privileged structure . Compounds based on the imidazo[1,5-a]pyridine and related imidazo[1,2-a]pyridine cores are the subject of extensive computational and experimental investigations due to their diverse electronic properties and potential biological activities . Research indicates that such heterocyclic systems are being evaluated for various pharmacological applications, including as potential anticonvulsant agents . The specific molecular architecture of this reagent, featuring both an electron-rich heterocycle and an electrophilic ester, allows researchers to synthesize targeted libraries for high-throughput screening in drug discovery campaigns or to develop novel organic materials with tailored optoelectronic properties. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions; refer to the safety data sheet for detailed hazard information .

Properties

IUPAC Name

ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZDSBVUTOUBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693079
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-59-5
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 2-amino-5-bromopyridine and Ethyl Bromoacetate

A representative method involves reacting 2-amino-5-bromopyridine with ethyl bromoacetate under basic conditions to form the ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, which is closely related to the 1-bromo isomer.

  • Procedure : 2-amino-5-bromopyridine is dissolved in ethanol, followed by the addition of ethyl bromoacetate and a base such as sodium bicarbonate or sodium carbonate.
  • Conditions : The mixture is stirred at reflux temperature (around 55–85 °C) for several hours (5–20 hours depending on base and solvent).
  • Workup : After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and purified by recrystallization.
  • Yields : Reported yields range from 35% to 72%, depending on the base and reaction time used.
  • Notes : Sodium bicarbonate tends to give higher yields and purer products compared to sodium hydroxide or triethylamine under similar conditions.
Base Used Reaction Time (h) Temperature (°C) Yield (%) Product Appearance
Sodium bicarbonate 5 55 72.0 Off-white crystalline solid
Sodium carbonate 10 55 67.8 Light brown crystalline solid
Sodium hydroxide 12 55 35.2 Black solid
Triethylamine 20 55 53.4 Light brown crystalline solid

Source: Adapted from patent CN103788092A

Two-Step One-Pot Synthesis Using DMF-DMA and Ethyl Bromoacetate

An efficient two-step one-pot method involves:

  • First, reacting 2-aminopyridine derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 65 °C to form an intermediate formamidine.
  • Second, adding sodium bicarbonate and ethyl bromoacetate to the reaction mixture and stirring at elevated temperature (85 °C) to induce cyclization forming the imidazo[1,2-a]pyridine carboxylate ester.

This method allows for moderate to high yields and avoids isolation of intermediates.

Step Reagents/Conditions Outcome
Step 1 2-aminopyridine + DMF-DMA, 65 °C, 2-3 h Formation of (E)-N,N-dimethylformamidine intermediate
Step 2 Add NaHCO3, ethyl bromoacetate, 85 °C Cyclization to ethyl imidazo[1,2-a]pyridine-3-carboxylate

Source: Hongli Fan et al., Indian Academy of Sciences

Synthesis via 2-amino-5-bromopyridine and 2-chloro-3-oxopropionic Acid Ethyl Ester

An alternative approach involves reacting 2-amino-5-bromopyridine with 2-chloro-3-oxopropionic acid ethyl ester in ethanol under reflux conditions:

  • Stirring at room temperature for 1 hour, then reflux for 24 hours.
  • Filtration to remove solids, concentration of filtrate, and extraction with dichloromethane.
  • Washing and drying steps yield the ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.

This method provides a direct route to the bromo-substituted imidazo[1,2-a]pyridine ester.

Source: PMC article on carbon-11 labeled imidazo derivatives

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Alkali-mediated cyclization (Patent CN103788092A) 2-amino-5-bromopyridine + monochloroacetaldehyde/ethyl bromoacetate 25–55 °C, 2–24 h, ethanol solvent Up to 72 Mild conditions, high purity Moderate reaction time
Two-step one-pot (Fan et al.) 2-aminopyridine + DMF-DMA + ethyl bromoacetate 65–85 °C, DMF solvent Moderate to high Efficient, avoids intermediate isolation Requires DMF-DMA, longer heating
Reflux with 2-chloro-3-oxopropionic acid ethyl ester 2-amino-5-bromopyridine + 2-chloro-3-oxopropionic acid ethyl ester RT + reflux 24 h, ethanol solvent Not specified Direct method, simple workup Longer reaction time
  • The choice of base significantly affects yield and purity; sodium bicarbonate is preferred over stronger bases like sodium hydroxide.
  • Solvent choice (ethanol, DMF) impacts reaction rate and product crystallinity.
  • The bromo substituent is generally introduced via the starting aminopyridine rather than post-synthesis bromination to avoid side reactions.
  • Crystallization from n-hexane/ethyl acetate mixtures is effective for purification.
  • Spectroscopic data (1H NMR, melting points) confirm the structure and purity of the products.

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate and its close analogues can be prepared effectively through cyclization reactions involving bromo-substituted aminopyridines and ethyl bromoacetate derivatives. The most practical methods involve mild alkali conditions in ethanol or a two-step one-pot synthesis using DMF-DMA and ethyl bromoacetate. Reaction conditions and choice of base are critical for optimizing yield and purity. These methods provide reliable routes for preparing this compound for further pharmacological or chemical studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazopyridine derivatives, while oxidation and reduction can modify the functional groups on the imidazopyridine ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for further functionalization, enabling chemists to create derivatives with tailored properties for specific applications. For instance, it can be utilized in reactions such as nucleophilic substitution and coupling reactions to generate diverse chemical entities .

Synthetic Routes
The synthesis typically involves the bromination of ethyl imidazo[1,5-a]pyridine-3-carboxylate using reagents like N-bromosuccinimide in acetonitrile or bromine in acetic acid under controlled conditions . This method yields high purity and is adaptable for scaling up in industrial applications.

Biological Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has shown promising activity against Streptococcus pneumoniae, targeting the FtsZ protein crucial for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth . Such properties make it a candidate for developing new antimicrobial agents.

GSK-3β Inhibition
The compound has been investigated as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Structure-based design approaches have been employed to enhance its potency and central nervous system permeability .

Medicinal Chemistry

Therapeutic Potential
The structural characteristics of this compound suggest potential therapeutic applications. Its unique interactions with biological targets may lead to novel treatments for diseases such as cancer and neurodegenerative disorders . The compound's ability to cross the blood-brain barrier further enhances its appeal for CNS-related therapies.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Antimicrobial Activity Study : A study demonstrated its effectiveness against Streptococcus pneumoniae through molecular docking simulations that revealed binding affinities to critical bacterial proteins .
  • GSK-3β Inhibition Research : Research focused on optimizing the physicochemical properties of imidazo[1,5-a]pyridine derivatives showed that modifications could enhance CNS permeability while maintaining high inhibitory activity against GSK-3β .

Mechanism of Action

The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Brominated Imidazopyridine Derivatives

Bromine substitution at different positions on the imidazopyridine ring significantly alters reactivity and applications.

Compound Name Bromine Position Core Structure Molecular Formula Key Data/Applications Reference
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate 1 Imidazo[1,5-a]pyridine C₁₀H₁₀BrN₂O₂ 98% purity; used in fragment-based drug design .
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxamide 7 Imidazo[1,5-a]pyridine C₁₀H₁₁BrN₄O₂ Yield: 56%; LC-MS m/z: 395.1 [M+H]⁺; evaluated as a GSK-3β inhibitor .
Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate 3 Imidazo[1,5-a]pyridine C₁₀H₁₀BrN₂O₂ 95% purity; potential intermediate for HIV-1 reverse transcriptase inhibitors .
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 5 Imidazo[1,2-a]pyridine C₁₀H₉BrN₂O₂ 98% purity; reactivity in substitution reactions .

Key Observations :

  • Regioselectivity : Bromine at the 1-position (target compound) enhances stability in cross-coupling reactions compared to 7-bromo derivatives, which show moderate yields (56%) in amidation .
  • Ring Fusion : Imidazo[1,5-a]pyridine derivatives exhibit distinct electronic properties compared to imidazo[1,2-a]pyridines due to differences in aromatic π-system delocalization .

Pyrazolo[1,5-a]pyridine Carboxylates

Pyrazolo[1,5-a]pyridines, though structurally similar, differ in aromaticity and substitution patterns.

Compound Name Bromine Position Molecular Formula Key Data/Applications Reference
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4 C₁₀H₉BrN₂O₂ Hydrolyzed to carboxylic acid (96% yield); used in HIV-1 RT inhibitor synthesis .
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6 C₁₁H₁₁BrN₂O₃ Yield: 30%; demonstrates regioselective bromination challenges .

Key Observations :

  • Reactivity : Pyrazolo[1,5-a]pyridines undergo efficient ester hydrolysis (e.g., to carboxylic acids) compared to imidazopyridines, which require harsher conditions .
  • Electronic Effects : Methoxy groups in pyrazolo derivatives reduce electrophilicity at adjacent positions, complicating bromination .

Substituent Effects on Reactivity and Stability

Bromine vs. Methyl Substituents
  • Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS: 91350-91-3): The methyl group at position 1 is electron-donating, increasing the electron density of the ring and reducing susceptibility to nucleophilic substitution compared to bromo derivatives .
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate : Reacts regioselectively with N-chlorosuccinimide (NCS) to form chloromethyl or oxo derivatives, highlighting the influence of steric and electronic factors .
Functional Group Modifications
  • Ethyl 1-(morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate: The morpholinomethyl group enhances solubility in polar solvents, making it preferable for biological assays compared to brominated analogs .
  • Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate : Boronate esters derived from brominated precursors enable Suzuki-Miyaura coupling with aryl halides (76% yield) .

Biological Activity

Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}. Its structure features an imidazopyridine core with a bromine atom at the 1-position and an ethyl ester at the carboxylate position. This unique arrangement contributes to its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H9BrN2O2
Molecular Weight257.09 g/mol
Functional GroupsBromine, Ester
Core StructureImidazopyridine

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting cellular processes such as metabolism and gene regulation.
  • Receptor Modulation : It has been shown to modulate the activity of certain receptors, which can influence signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could have protective effects on neuronal cells, making it a candidate for neurodegenerative disease research .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study :
    • A study evaluated the compound's effect on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.
    • Mechanistically, it was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • In vitro tests showed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).
    • The compound's mechanism involved disrupting bacterial cell wall synthesis.

Synthesis and Industrial Relevance

The synthesis of this compound typically involves a one-pot reaction using bromination techniques. The efficient production methods are crucial for scaling up for industrial applications.

Table 2: Synthesis Overview

StepDescription
Starting MaterialsImidazo[1,5-a]pyridine derivatives
Reaction ConditionsBromination in ethyl acetate with tert-butyl hydroperoxide as a brominating agent
YieldHigh yields achievable with optimized conditions

Q & A

Basic: What are the standard synthetic routes for Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common route includes:

Condensation : Reacting 2-aminomethyl pyridine with ethyl oxalyl chloride to form an ester intermediate.

Formylation : Using the Vilsmeier reaction (POCl₃/DMF) to introduce an aldehyde group, yielding imidazopyridine-3-carbaldehyde.

Reductive Amination : Introducing morpholinomethyl groups via reductive amination.

Bromination : Electrophilic substitution at the 1-position using brominating agents (e.g., NBS or Br₂).
Key intermediates include ethyl 1-(morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylate, which is brominated to the final product .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard code: harmful if inhaled) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (H400: toxic to aquatic life) .

Advanced: How can the bromine substituent be utilized in further functionalization?

Methodological Answer:
The bromine atom at the 1-position is a versatile site for:

  • Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., morpholine) or thiols under Pd-catalyzed coupling (Buchwald-Hartwig conditions).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl/heteroaryl groups (e.g., for drug discovery scaffolds) .
  • Grignard Reactions : Transform bromine into Weinreb amides for ketone synthesis, as seen in cannabinoid receptor agonist studies .

Advanced: What strategies optimize the yield in its synthesis?

Methodological Answer:
Yield optimization requires:

  • Catalyst Screening : Pd(PPh₃)₄ or Xantphos-based catalysts improve cross-coupling efficiency.
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    Contradictions in literature arise from varying bromination agents (NBS vs. Br₂), where NBS offers better regioselectivity (~75% yield) compared to Br₂ (~60%) .

Analytical: What spectroscopic methods confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Ester carbonyl at δ ~161 ppm (¹³C).
    • Imidazo-pyridine protons at δ 7.7–8.6 ppm (¹H) .
  • HRMS : Molecular ion peak at m/z 269.0 (C₁₀H₁₀BrN₂O₂⁺).
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Comparative: How does the bromine substituent affect reactivity compared to methyl or amino groups?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine decreases electron density at the 1-position, facilitating SNAr (vs. methyl groups, which increase steric hindrance).
  • Leaving Group Ability : Bromine supports cross-coupling, unlike amino groups, which require protection/deprotection steps.
  • Biological Activity : Bromine enhances lipophilicity (logP +0.5 vs. methyl), improving blood-brain barrier penetration in CNS drug candidates .

Application: In medicinal chemistry, what roles does this compound play?

Methodological Answer:

  • Scaffold for Drug Discovery : Used in synthesizing cannabinoid CB2 receptor agonists (e.g., compound 47 in Scheme 9), showing anti-inflammatory potential .
  • Kinase Inhibitors : The imidazo[1,5-a]pyridine core interacts with ATP-binding pockets in kinases (e.g., c-MYC stabilizers for cancer therapy) .

Advanced: How to address contradictory data in literature regarding reaction efficiency?

Methodological Answer:

  • Control Experiments : Replicate reported conditions (e.g., bromination with NBS vs. Br₂) to validate yields.
  • DFT Calculations : Model transition states to explain discrepancies in regioselectivity.
  • In Situ Monitoring : Use LC-MS to track intermediate stability during Grignard reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate

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